molecular formula C11H6F7NO B6320053 4-(Heptafluoroisopropyl)-2-(methyl)phenyl isocyanate CAS No. 1778676-07-5

4-(Heptafluoroisopropyl)-2-(methyl)phenyl isocyanate

Cat. No. B6320053
CAS RN: 1778676-07-5
M. Wt: 301.16 g/mol
InChI Key: RJLDPWCXWGQXAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Heptafluoroisopropyl)-2-(methyl)phenyl isocyanate, also known as HPMI, is a chemical compound that is commonly used in the synthesis of various organic compounds. HPMI is a colorless, volatile liquid that is soluble in various organic solvents. It has a wide range of applications, including in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. HPMI is also used in the synthesis of polymers and as an intermediate in the manufacture of various dyes.

Mechanism of Action

4-(Heptafluoroisopropyl)-2-(methyl)phenyl isocyanate is an organic compound that is used in the synthesis of various organic compounds. 4-(Heptafluoroisopropyl)-2-(methyl)phenyl isocyanate is a colorless, volatile liquid that is soluble in various organic solvents. It is used as an intermediate in the synthesis of various organic compounds, and it is also used in the synthesis of polymers and as an intermediate in the manufacture of various dyes. 4-(Heptafluoroisopropyl)-2-(methyl)phenyl isocyanate acts as a nucleophilic reagent in organic synthesis, and it can be used to form carbon-carbon and carbon-heteroatom bonds. In addition, 4-(Heptafluoroisopropyl)-2-(methyl)phenyl isocyanate can be used to activate a variety of substrates, such as alcohols, carboxylic acids, and amines.
Biochemical and Physiological Effects
4-(Heptafluoroisopropyl)-2-(methyl)phenyl isocyanate is an organic compound that is used in the synthesis of various organic compounds. It is not known to have any direct biochemical or physiological effects on humans or other organisms. However, it is important to note that 4-(Heptafluoroisopropyl)-2-(methyl)phenyl isocyanate can be toxic if inhaled, ingested, or absorbed through the skin. In addition, 4-(Heptafluoroisopropyl)-2-(methyl)phenyl isocyanate can react with other chemicals, such as acids, bases, and oxidizing agents, to produce hazardous compounds.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(Heptafluoroisopropyl)-2-(methyl)phenyl isocyanate in laboratory experiments is that it is a relatively inexpensive reagent and is readily available. 4-(Heptafluoroisopropyl)-2-(methyl)phenyl isocyanate is also relatively stable, and it is not prone to decomposition or polymerization. In addition, 4-(Heptafluoroisopropyl)-2-(methyl)phenyl isocyanate is a nucleophilic reagent and can be used to form carbon-carbon and carbon-heteroatom bonds. However, 4-(Heptafluoroisopropyl)-2-(methyl)phenyl isocyanate is a volatile liquid, and it must be handled with care in the laboratory. In addition, 4-(Heptafluoroisopropyl)-2-(methyl)phenyl isocyanate can react with other chemicals, such as acids, bases, and oxidizing agents, to produce hazardous compounds.

Future Directions

The use of 4-(Heptafluoroisopropyl)-2-(methyl)phenyl isocyanate in organic synthesis is becoming increasingly popular, and further research is needed to explore its potential applications in the synthesis of various organic compounds. In particular, further research is needed to explore the potential of 4-(Heptafluoroisopropyl)-2-(methyl)phenyl isocyanate in the synthesis of biologically active compounds, such as antibiotics, antifungals, and antivirals. In addition, further research is needed to explore the potential of 4-(Heptafluoroisopropyl)-2-(methyl)phenyl isocyanate in the synthesis of compounds with potential therapeutic applications, such as antimalarials and anticancer agents. Finally, further research is needed to explore the potential of 4-(Heptafluoroisopropyl)-2-(methyl)phenyl isocyanate in the synthesis of polymers and as an intermediate in the manufacture of various dyes.

Synthesis Methods

4-(Heptafluoroisopropyl)-2-(methyl)phenyl isocyanate is produced by the reaction of 4-chloro-2-methylphenol and heptafluoroisopropyl isocyanate. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 130-150°C. The reaction is usually carried out in a sealed vessel, and the reaction is complete after about 5 hours. The product is then distilled to remove any unreacted starting materials and other impurities.

Scientific Research Applications

4-(Heptafluoroisopropyl)-2-(methyl)phenyl isocyanate is commonly used in the synthesis of various organic compounds, particularly in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. 4-(Heptafluoroisopropyl)-2-(methyl)phenyl isocyanate is also used in the synthesis of polymers and as an intermediate in the manufacture of various dyes. In addition, 4-(Heptafluoroisopropyl)-2-(methyl)phenyl isocyanate has been used in the synthesis of various biologically active compounds, such as antibiotics, antifungals, and antivirals. 4-(Heptafluoroisopropyl)-2-(methyl)phenyl isocyanate has also been used in the synthesis of compounds with potential therapeutic applications, such as antimalarials and anticancer agents.

properties

IUPAC Name

4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-1-isocyanato-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F7NO/c1-6-4-7(2-3-8(6)19-5-20)9(12,10(13,14)15)11(16,17)18/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLDPWCXWGQXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)F)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Heptafluoroisopropyl)-2-(methyl)phenyl isocyanate

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